molecular formula C12H20O B13204913 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde

1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde

Cat. No.: B13204913
M. Wt: 180.29 g/mol
InChI Key: AZWCXENRUPSQGT-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is characterized by a cycloheptane ring substituted with a but-2-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde can be achieved through several methods. One common approach involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde . This method utilizes strain-release cycloaddition and ene reactions under specific irradiation conditions. The reaction typically requires a heat-gun dried flask, degassed anhydrous solvents, and controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cycloheptane derivatives

Scientific Research Applications

1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both an alkene and an aldehyde functional group on a cycloheptane ring

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-[(E)-but-2-enyl]cycloheptane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h2-3,11H,4-10H2,1H3/b3-2+

InChI Key

AZWCXENRUPSQGT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CCCCCC1)C=O

Canonical SMILES

CC=CCC1(CCCCCC1)C=O

Origin of Product

United States

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